(S)-5-Oxopiperazine-2-carboxylic acid (S)-5-Oxopiperazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 135630-97-6
VCID: VC3283777
InChI: InChI=1S/C5H8N2O3/c8-4-2-6-3(1-7-4)5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1
SMILES: C1C(NCC(=O)N1)C(=O)O
Molecular Formula: C5H8N2O3
Molecular Weight: 144.13 g/mol

(S)-5-Oxopiperazine-2-carboxylic acid

CAS No.: 135630-97-6

Cat. No.: VC3283777

Molecular Formula: C5H8N2O3

Molecular Weight: 144.13 g/mol

* For research use only. Not for human or veterinary use.

(S)-5-Oxopiperazine-2-carboxylic acid - 135630-97-6

Specification

CAS No. 135630-97-6
Molecular Formula C5H8N2O3
Molecular Weight 144.13 g/mol
IUPAC Name (2S)-5-oxopiperazine-2-carboxylic acid
Standard InChI InChI=1S/C5H8N2O3/c8-4-2-6-3(1-7-4)5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1
Standard InChI Key CJFBRFWMGHQBFJ-VKHMYHEASA-N
Isomeric SMILES C1[C@H](NCC(=O)N1)C(=O)O
SMILES C1C(NCC(=O)N1)C(=O)O
Canonical SMILES C1C(NCC(=O)N1)C(=O)O

Introduction

Chemical Properties and Structural Characteristics

(S)-5-Oxopiperazine-2-carboxylic acid is a chiral heterocyclic compound containing a piperazine ring with a carbonyl group at position 5 and a carboxylic acid functionality at position 2. The (S) designation indicates the specific stereochemistry at the C-2 position, which is critical for its biological activities and conformational properties.

Basic Physicochemical Properties

The compound has a molecular formula of C5H8N2O3 with a molecular weight of 144.13 g/mol. It is identified by the CAS number 135630-97-6 and can be represented by the IUPAC name (2S)-5-oxopiperazine-2-carboxylic acid. The standard InChIKey for this compound is CJFBRFWMGHQBFJ-VKHMYHEASA-N, which serves as a unique identifier in chemical databases.

Structural Data

Table 1: Physicochemical Properties of (S)-5-Oxopiperazine-2-carboxylic acid

PropertyValue
Molecular FormulaC5H8N2O3
Molecular Weight144.13 g/mol
CAS Number135630-97-6
IUPAC Name(2S)-5-oxopiperazine-2-carboxylic acid
SMILES NotationC1C@HC(=O)O
Standard InChIKeyCJFBRFWMGHQBFJ-VKHMYHEASA-N

Hydrochloride Salt Form

(S)-5-Oxopiperazine-2-carboxylic acid is also available as a hydrochloride salt, which offers different physicochemical properties that may be advantageous for certain applications. The hydrochloride salt has the molecular formula C5H9ClN2O3 and a molecular weight of 180.59 . It is identified by the CAS number 1621961-57-6 .

Table 2: Comparison Between Free Acid and Hydrochloride Salt

PropertyFree AcidHydrochloride Salt
Molecular FormulaC5H8N2O3C5H9ClN2O3
Molecular Weight144.13 g/mol180.59 g/mol
CAS Number135630-97-61621961-57-6
IUPAC Name(2S)-5-oxopiperazine-2-carboxylic acid(2S)-5-oxopiperazine-2-carboxylic acid hydrochloride (1:1)
InChIKeyCJFBRFWMGHQBFJ-VKHMYHEASA-NXDOSJCFGYLXAHC-DFWYDOINSA-N

Synthetic Methodologies

Synthetic Route from L-Serine

A straightforward and efficient synthetic pathway for (S)-5-Oxopiperazine-2-carboxylic acid has been developed starting from L-serine and ethyl glyoxylate . This stereoselective synthesis allows for the preparation of the compound while preserving the chiral center.

The synthesis typically involves multiple steps:

  • Reaction of L-serine with ethyl glyoxylate to establish the core structure

  • Cyclization to form the piperazinone ring

  • Protecting group manipulations to obtain the desired functionality

  • Final deprotection to yield the target compound

The corresponding (R)-enantiomer can be synthesized using the same methodology but starting with D-serine instead of L-serine .

Protection Strategies

N-Boc protected derivatives of (S)-5-Oxopiperazine-2-carboxylic acid are commonly synthesized as intermediates or for direct use in peptide coupling reactions . The N-Boc protection strategy provides:

  • Enhanced stability during subsequent reactions

  • Compatibility with various peptide coupling methodologies

  • Controlled reactivity at the secondary amine position

Applications in Peptidomimetics

Conformational Properties in Peptide Structures

TetrapeptideObserved ConformationsRatioMethod of Analysis
Boc-Val-(S)-PCA-Gly-Leu-OMeCis-trans isomerization of tertiary amide bond40%:60%1H NMR spectroscopy
Boc-Val-(R)-PCA-Gly-Leu-OMeγ-turn and type II β-turn conformationsEquilibrium1H NMR spectroscopy

Biological Applications and Related Compounds

Antimicrobial Activity in Related Structures

While the search results don't specifically mention biological activities of (S)-5-Oxopiperazine-2-carboxylic acid itself, related structures such as dipeptide derivatives containing (S)-5-oxopyrrolidine-2-carboxylic acid have shown promising antimicrobial activities . These compounds have been tested against both bacterial and fungal strains.

A library of novel dipeptide derivatives containing the (S)-5-oxopyrrolidine-2-carboxylic acid moiety was designed and synthesized using solid-phase peptide synthesis protocols. These compounds demonstrated varying degrees of antimicrobial activity against Gram-positive bacteria (Streptococcus pyogenes and Staphylococcus aureus), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and fungi (particularly Candida albicans) .

Structure-Activity Relationships

In related compounds, the incorporation of specific amino acids like histidine and cysteine into the peptide chain significantly enhanced antimicrobial activity . This suggests that appropriately designed peptides containing (S)-5-Oxopiperazine-2-carboxylic acid might also exhibit similar biological properties, though specific studies would be needed to confirm this.

Research Applications

Use in Medicinal Chemistry

The unique conformational properties of (S)-5-Oxopiperazine-2-carboxylic acid make it a valuable building block in medicinal chemistry, particularly for the design of peptidomimetics that can mimic bioactive peptides while offering improved pharmacokinetic properties. These applications include:

  • Development of conformationally restricted peptide analogs

  • Design of enzyme inhibitors

  • Creation of peptide-based drug candidates with enhanced stability

  • Study of structure-activity relationships in bioactive peptides

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